molecular formula C9H10N2 B1390049 4-Isopropylpicolinonitrile CAS No. 676136-14-4

4-Isopropylpicolinonitrile

Cat. No. B1390049
M. Wt: 146.19 g/mol
InChI Key: HTPXWUAORWGONM-UHFFFAOYSA-N
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Description

4-Isopropylpicolinonitrile is a chemical compound that has received significant attention due to its versatile applications in various fields of research and industry1. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol1.



Synthesis Analysis

The synthesis analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, it’s important to note that the synthesis of chemical compounds often involves complex procedures and requires specialized knowledge in the field of chemistry.



Molecular Structure Analysis

The molecular structure analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, techniques such as Fourier transform infrared spectroscopy (FTIR) are commonly used for the analysis of chemical bonds, protein morphology, or secondary structure2.



Chemical Reactions Analysis

The chemical reactions analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, a variety of electroanalytical tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy3.



Physical And Chemical Properties Analysis

4-Isopropylpicolinonitrile has physical and chemical properties that are relevant to its applications in research and industry145. However, the specific physical and chemical properties of 4-Isopropylpicolinonitrile are not directly available from the search results.


Future Directions

The future directions of 4-Isopropylpicolinonitrile are not directly available from the search results. However, it’s important to note that the future directions of a chemical compound often involve further research and development, potential applications in various fields, and considerations of safety and environmental impact.


Please note that this information is based on the available search results and may not fully cover all aspects of 4-Isopropylpicolinonitrile. For a more comprehensive analysis, further research and expert consultation in the field of chemistry are recommended.


properties

IUPAC Name

4-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXWUAORWGONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpicolinonitrile

Synthesis routes and methods

Procedure details

To a stirring solution of 139 mg (1.01 mmol) of 4-isopropylpyridine N-oxide in 10 mL of CH2Cl2 at r.t. was added 160 μL (1.20 mmol) of TMSCN. After 5 min., 100 μL (1.09 mmol) of dimethylcarbamyl chloride was added, and the solution was stirred at r.t. for 16 h. The solution was diluted with chloroform and washed with 20 mL of 10% aqueous K2CO3. The layers were separated, and the aqueous layer was extracted 3 times with CHCl3. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 4-isopropylpicolinonitrile with some impurity as a liquid.
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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